REACTION_CXSMILES
|
OC1C([N+]([O-])=O)([N+]([O-])=O)C(O)=[N:5][C:4](=[C:15]([N+:19]([O-:21])=[O:20])[N+:16]([O-:18])=[O:17])[N:3]=1.OC1C=C(O)N=C(C)N=1>>[NH2:3][C:4]([NH2:5])=[C:15]([N+:19]([O-:21])=[O:20])[N+:16]([O-:18])=[O:17]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=NC(N=C(C1([N+](=O)[O-])[N+](=O)[O-])O)=C([N+](=O)[O-])[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=NC(=NC(=C1)O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC(=C([N+](=O)[O-])[N+](=O)[O-])N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 50% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |